molecular formula C8H13NO4 B061183 (Ethoxycarbonyl)carbamic acid 3-butenyl ester CAS No. 188193-24-0

(Ethoxycarbonyl)carbamic acid 3-butenyl ester

Cat. No. B061183
CAS RN: 188193-24-0
M. Wt: 187.19 g/mol
InChI Key: VRGRUPWUYOQPFN-UHFFFAOYSA-N
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Description

(Ethoxycarbonyl)carbamic acid 3-butenyl ester, also known as Ethyl 3-(but-3-en-1-ylcarbamoyloxy)propanoate, is an organic compound that belongs to the carbamate family. It is a colorless liquid with a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

(Ethoxycarbonyl)carbamic acid 3-butenyl ester has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and other diseases. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models.
In organic synthesis, (Ethoxycarbonyl)carbamic acid 3-butenyl ester has been used as a building block for the synthesis of various compounds, such as amino acids, peptides, and heterocycles. It has also been employed as a protecting group for amines and alcohols.
In material science, (Ethoxycarbonyl)carbamic acid 3-butenyl ester has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and optical activity.

Mechanism of Action

The mechanism of action of (Ethoxycarbonyl)carbamic acid 3-butenyl ester is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways in cells. For example, it has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. It has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in inflammation and immune response.
Biochemical and Physiological Effects
(Ethoxycarbonyl)carbamic acid 3-butenyl ester has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been reported to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. In animal models, it has been shown to reduce inflammation, alleviate pain, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using (Ethoxycarbonyl)carbamic acid 3-butenyl ester in lab experiments include its relatively simple synthesis, high purity, and versatility as a building block for various compounds. However, the limitations include its low solubility in water and certain organic solvents, as well as its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on (Ethoxycarbonyl)carbamic acid 3-butenyl ester. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to explore its potential applications in drug discovery and development, particularly in the treatment of cancer and inflammation. Additionally, the synthesis of novel derivatives and polymers based on (Ethoxycarbonyl)carbamic acid 3-butenyl ester could lead to the development of new materials with unique properties and potential applications in various fields.

Synthesis Methods

The synthesis of (Ethoxycarbonyl)carbamic acid 3-butenyl ester involves the reaction between ethyl 3-bromopropionate and but-3-en-1-amine in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.

properties

CAS RN

188193-24-0

Product Name

(Ethoxycarbonyl)carbamic acid 3-butenyl ester

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl N-but-3-enoxycarbonylcarbamate

InChI

InChI=1S/C8H13NO4/c1-3-5-6-13-8(11)9-7(10)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11)

InChI Key

VRGRUPWUYOQPFN-UHFFFAOYSA-N

SMILES

CCOC(=O)NC(=O)OCCC=C

Canonical SMILES

CCOC(=O)NC(=O)OCCC=C

synonyms

Imidodicarbonic acid, 3-butenyl ethyl ester (9CI)

Origin of Product

United States

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